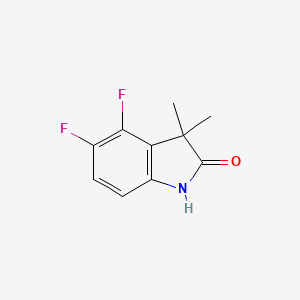
4,5-Difluoro-3,3-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Difluoro-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3,3-dimethylindolin-2-one typically involves the reaction of indole-2,3-dione (isatin) with fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorinating agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
4,5-Difluoro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and chemical processes
作用机制
The mechanism of action of 4,5-Difluoro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
相似化合物的比较
Similar Compounds
3,3-Difluoro-1,3-dihydro-indol-2-one: Lacks the additional fluorine atoms at positions 4 and 5.
4,5-Difluoro-1,3-dihydro-indol-2-one: Similar structure but without the dimethyl groups at position 3.
3,3-Dimethyl-1,3-dihydro-indol-2-one: Lacks the fluorine atoms at positions 4 and 5
Uniqueness
4,5-Difluoro-3,3-dimethylindolin-2-one is unique due to the presence of both fluorine atoms and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and bioavailability, while the dimethyl groups can affect its binding affinity to molecular targets .
属性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC 名称 |
4,5-difluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-10(2)7-6(13-9(10)14)4-3-5(11)8(7)12/h3-4H,1-2H3,(H,13,14) |
InChI 键 |
CEXGTSDPIZEZDK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2F)F)NC1=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8604918.png)
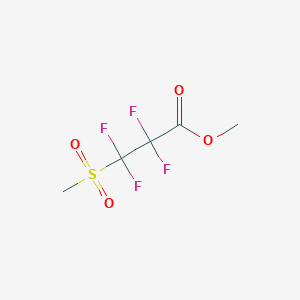
![2-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonic acid](/img/structure/B8604927.png)
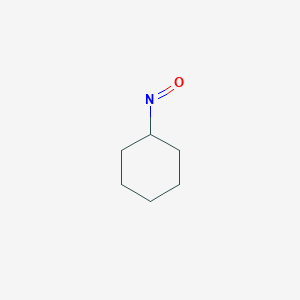
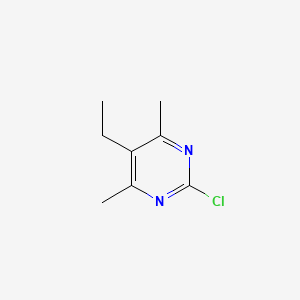
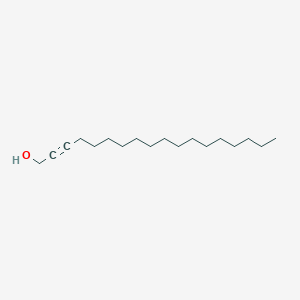
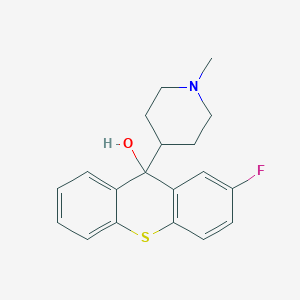
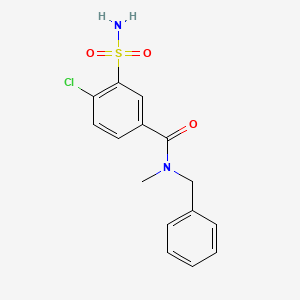
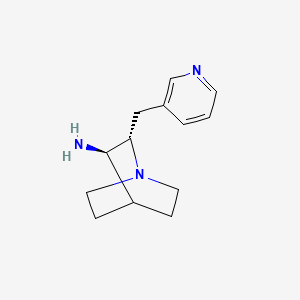
![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)
![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)
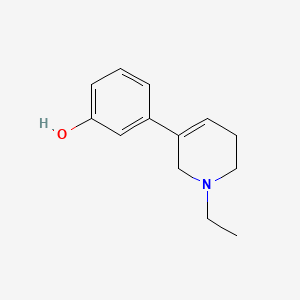
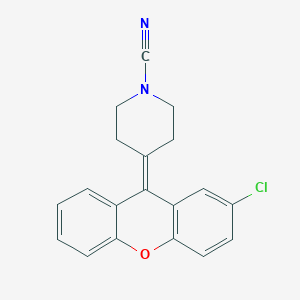
![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)
